
3-(Aminomethyl)-4-methylpiperidin-2-one
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Overview
Description
3-(Aminomethyl)-4-methylpiperidin-2-one is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry. Piperidine derivatives are often used as building blocks in the synthesis of pharmaceuticals due to their biological activity and structural versatility
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)-4-methylpiperidin-2-one typically involves the reaction of 4-methylpiperidin-2-one with formaldehyde and a primary amine under acidic conditions. This reaction is a type of Mannich reaction, which is a three-component reaction involving an amine, formaldehyde, and a compound containing an active hydrogen atom .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts such as palladium or platinum can enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions: 3-(Aminomethyl)-4-methylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: N-oxides of the original compound.
Reduction: Various amine derivatives.
Substitution: Substituted piperidinones with different functional groups.
Scientific Research Applications
Pharmaceutical Applications
1.1. Inhibition of Protein Tyrosine Phosphatase SHP2
One of the significant applications of 3-(Aminomethyl)-4-methylpiperidin-2-one is its role as an inhibitor of protein tyrosine phosphatase SHP2. This enzyme is implicated in various cellular processes, including cell growth and differentiation, making it a target for cancer therapies. A patent describes the use of this compound as part of pharmaceutical compositions aimed at treating diseases associated with SHP2 activity, such as certain cancers and autoimmune diseases .
1.2. Antiviral Activity
Research indicates that derivatives of this compound exhibit antiviral properties, particularly against filoviruses like Ebola and Marburg. These compounds have been shown to inhibit viral entry into host cells, offering a potential therapeutic avenue for treating viral infections . The structure-activity relationship studies highlight modifications that enhance potency against these viruses.
2.1. Anticancer Properties
The compound's piperidine structure is associated with various anticancer activities. Recent studies have demonstrated that piperidine derivatives can inhibit cancer cell proliferation and induce apoptosis in several cancer types, including breast and pancreatic cancers . For instance, modifications to the piperidine ring have led to compounds that effectively bind to targets involved in cancer cell survival pathways.
2.2. Enzyme Inhibition
This compound has been explored for its ability to inhibit enzymes related to neurotransmitter uptake, specifically the choline transporter. This inhibition can affect acetylcholine levels in the brain, potentially leading to therapeutic effects in neurodegenerative diseases such as Alzheimer's . The structure-activity relationships indicate that specific substitutions on the piperidine ring enhance inhibitory activity.
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-4-methylpiperidin-2-one involves its interaction with specific molecular targets in biological systems. It is believed to modulate the activity of certain enzymes and receptors, thereby influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating neurotransmitter systems .
Comparison with Similar Compounds
3-(Aminomethyl)piperidine: Similar structure but lacks the methyl group at the 4-position.
4-Methylpiperidin-2-one: Lacks the aminomethyl group.
3-(Aminomethyl)-5-methylpiperidin-2-one: Similar structure with an additional methyl group at the 5-position
Uniqueness: 3-(Aminomethyl)-4-methylpiperidin-2-one is unique due to the presence of both the aminomethyl and methyl groups, which confer distinct chemical properties and biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Biological Activity
3-(Aminomethyl)-4-methylpiperidin-2-one is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is notable for its structural attributes, which facilitate interactions with various biological targets. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₁₄N₂O, with a molecular weight of 142.20 g/mol. The compound features a piperidine ring substituted with an aminomethyl group and a methyl group, contributing to its unique pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C₇H₁₄N₂O |
Molecular Weight | 142.20 g/mol |
Chemical Structure | Structure |
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within the body. The compound has been studied for its potential as an inhibitor of various biological pathways, including:
- Neurotransmitter Receptors : It may modulate the activity of neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.
- Enzyme Inhibition : Research indicates that it may inhibit certain enzymes involved in metabolic processes, potentially leading to therapeutic effects in metabolic disorders.
Antiviral Activity
Recent studies have highlighted the antiviral properties of this compound. For instance, it has shown potential as an inhibitor against filoviruses such as Ebola and Marburg viruses. In vitro assays demonstrated that derivatives of this compound exhibited significant antiviral activity, with effective concentrations (EC50) below 10 μM against these viruses .
Anticancer Properties
The compound has also been investigated for its anticancer properties. Research indicates that it can induce apoptosis in cancer cell lines by modulating key signaling pathways such as the Akt pathway. This modulation leads to reduced cell proliferation and increased cancer cell death .
Neuroprotective Effects
In addition to its antiviral and anticancer activities, there is emerging evidence suggesting that this compound may possess neuroprotective effects. Studies have shown that it can protect neuronal cells from oxidative stress and inflammation, which are critical factors in neurodegenerative diseases .
Case Study 1: Antiviral Efficacy
In a study focusing on the antiviral efficacy of piperidine derivatives, this compound was tested against wild-type Ebola virus strains in Vero cells. The results indicated a strong inhibition of viral entry, supporting its potential use as a therapeutic agent for viral infections .
Case Study 2: Cancer Cell Line Studies
Another study explored the effects of this compound on breast cancer cell lines. The findings revealed that treatment with this compound led to significant reductions in cell viability and induced apoptosis through the activation of caspase pathways .
Case Study 3: Neuroprotection
Research investigating the neuroprotective properties showed that this compound could attenuate neuronal damage induced by oxidative stress in vitro. It was found to decrease reactive oxygen species (ROS) levels and enhance cell survival rates under stress conditions .
Properties
Molecular Formula |
C7H14N2O |
---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
3-(aminomethyl)-4-methylpiperidin-2-one |
InChI |
InChI=1S/C7H14N2O/c1-5-2-3-9-7(10)6(5)4-8/h5-6H,2-4,8H2,1H3,(H,9,10) |
InChI Key |
JLTBFWJFUPCCMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNC(=O)C1CN |
Origin of Product |
United States |
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